molecular formula C11H14ClNO2 B1452632 2-chloro-N-(2-ethoxyphenyl)propanamide CAS No. 949687-32-5

2-chloro-N-(2-ethoxyphenyl)propanamide

Cat. No. B1452632
M. Wt: 227.69 g/mol
InChI Key: IZRPVFOGMIDJRN-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethoxyphenyl)propanamide is a compound with the molecular formula C11H14ClNO2 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(2-ethoxyphenyl)propanamide is 1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-(2-ethoxyphenyl)propanamide is 227.69 . It is a powder at room temperature .

Scientific Research Applications

Melatonin Receptor Binding Affinities

Research into substituted phenylalkyl amides, analogous to 2-chloro-N-(2-ethoxyphenyl)propanamide, has revealed their potential in investigating melatonin receptor binding affinities. For instance, N-propanoyl-3-(3-methoxyphenyl)propanamine exhibited a binding affinity of 5.6 nM, demonstrating the potential of these compounds as simplified frameworks to study substituent effects on melatonin receptor binding affinity (Garratt et al., 1996).

Antinociceptive Properties

(5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have shown varying levels of antinociceptive activity, with certain compounds notably more active than standard drugs like dipyrone and aspirin in tests like tail clip, tail flick, hot plate, and writhing methods (Önkol et al., 2004).

Applications in Antimicrobial Activity

Antimicrobial Activity of Azetidin-2-ones

A series of compounds, including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and demonstrated potent antimicrobial activity against microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This suggests the utility of propanamide derivatives in developing antimicrobial agents (Halve et al., 2007).

Applications in Analytical Chemistry and Environmental Science

Controlled Release Formulations

In the field of agricultural chemistry, microencapsulated alachlor (a related compound) has been developed to reduce potential leaching in soil, maintaining effective biological activity. This work suggests the potential of propanamide derivatives in controlled-release formulations, offering a method to mitigate environmental impact while retaining effectiveness (Fernández-Urrusuno et al., 2000).

Applications in Molecular Biology

Enzyme-like Catalysis

Propanamide derivatives have been studied for their catalytic activity. For instance, a dinuclear Zn(II) complex demonstrated enzyme-like acceleration for the hydrolysis of a DNA model, suggesting that similar compounds may have applications in biochemical research or molecular biology (Liu et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-chloro-N-(2-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRPVFOGMIDJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-ethoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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